molecular formula C11H10N2 B8659943 2-(1H-indol-3-yl)propanenitrile

2-(1H-indol-3-yl)propanenitrile

Cat. No.: B8659943
M. Wt: 170.21 g/mol
InChI Key: OYWVOGLZNMHOLB-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)propanenitrile (CAS 20862-85-5) is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It features an indole ring system, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active compounds . While the specific biological activity profile of this compound is not fully detailed in the available literature, its structure is of significant interest for drug discovery. Scientific research on closely related indole-acrylonitrile derivatives has demonstrated considerable potential, particularly as antitumor and antimicrobial agents . For instance, certain 2-(1H-indol-2-yl)acrylonitrile analogs have shown potent growth inhibition against a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, and breast cancer cells, with some compounds exhibiting high potency . Other indole-acrylonitrile hybrids have also been identified as lead structures for developing new antimicrobials, showing efficacy against pathogens like Candida albicans . This compound serves as a valuable building block for the synthesis of more complex molecules and for probing structure-activity relationships in pharmaceutical research. The mechanism of action for indole-based compounds can vary, potentially involving interactions with tubulin, kinase inhibition, or other cellular targets . This product is intended for research and further manufacturing applications only and is not approved for direct human use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding indole-acrylonitrile derivatives.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(1H-indol-3-yl)propanenitrile

InChI

InChI=1S/C11H10N2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,1H3

InChI Key

OYWVOGLZNMHOLB-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CNC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(1H-indol-3-yl)propanenitrile, highlighting differences in substituents, functional groups, and reported properties:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference ID
2-(1H-Indol-3-yl)acetonitrile Shorter carbon chain (C2 vs. C3) C₁₀H₈N₂ Localized LUMO on nitrile unit; optical applications
3-(1-Methyl-1H-indol-3-yl)propanenitrile Methyl group at indole N1 C₁₂H₁₂N₂ Increased steric bulk; unknown bioactivity
N-[2-(1H-Indol-3-yl)ethyl]propanamide Nitrile replaced with amide C₁₃H₁₅N₃O Antiplasmodial activity (blocks melatonin-induced parasite synchronization)
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Chloro-substituted propanamide C₁₃H₁₄ClN₃O Potential HSP90 inhibition via hydrogen bonding
(Z)-3-(1H-Indol-3-yl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazine-1-carbonyl)acrylonitrile Coumarin-piperazine hybrid + acrylonitrile C₂₅H₂₀N₄O₃ Antibacterial potential; synthetic complexity

Key Findings:

Functional Group Impact :

  • Replacing the nitrile with an amide (e.g., N-[2-(1H-indol-3-yl)ethyl]propanamide) shifts biological activity toward antiplasmodial effects, as seen in its ability to disrupt Plasmodium falciparum synchronization .
  • Chlorination of the propanamide side chain () enhances interactions with HSP90, likely due to increased polarity and hydrogen-bonding capacity .

Chain Length and Electronic Properties :

  • Shortening the carbon chain from propanenitrile (C3) to acetonitrile (C2) alters electronic properties. For example, 2-(1H-indol-3-yl)acetonitrile exhibits LUMO localization on the nitrile unit, making it suitable for optoelectronic applications .

Hybrid Structures :

  • Coumarin-indole hybrids () demonstrate enhanced antibacterial activity, though synthetic routes are more complex, requiring multi-step coupling reactions .

Antiplasmodial Activity:

  • N-[2-(1H-Indol-3-yl)ethyl]hexanamide and N-[2-(1H-Indol-3-yl)ethyl]benzamide () share structural similarity with this compound but lack the nitrile group. These compounds inhibit melatonin-induced parasite synchronization, suggesting indole-ethylamide derivatives as a promising antiplasmodial scaffold .

HSP90 Inhibition:

  • Tryptamine derivatives like 2-(1H-indol-3-yl)ethanamine hydrochloride () interact with HSP90 via hydrogen bonds to GLU527 and TYR604. Nitrile-containing analogs may exhibit similar binding modes but require validation .

Natural Occurrence and Bioactivity:

  • Indole-3-acetonitrile (compound 5 in ), a shorter-chain analog, is isolated from Isatis indigotica and may serve as a precursor for phytoalexins or antimicrobial agents .

Q & A

What are the most reliable synthetic routes for 2-(1H-indol-3-yl)propanenitrile under laboratory conditions?

Methodological Answer:
The synthesis of this compound typically involves functionalization of the indole core. One approach is the alkylation of 3-indole derivatives with acrylonitrile under phase-transfer catalysis (PTC), which enhances reaction efficiency by stabilizing intermediates in biphasic systems . Alternatively, cycloaddition reactions, such as [3+2] nitrile-azide couplings, can introduce the nitrile group while preserving the indole scaffold . For reproducibility, ensure anhydrous conditions and monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate high-purity product.

How can single-crystal X-ray diffraction (SC-XRD) be optimized for structural elucidation of this compound derivatives?

Methodological Answer:
SC-XRD requires high-quality crystals grown via slow evaporation from methanol or acetonitrile . Use SHELX programs (e.g., SHELXL) for refinement, leveraging constraints for disordered moieties (e.g., nitrile groups) and anisotropic displacement parameters for non-H atoms . For improved resolution, collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Address twinning or pseudo-symmetry by applying the TWIN/BASF commands in SHELXL. Validate final structures using R-factor convergence (<5%) and goodness-of-fit (GOF ≈ 1.0) metrics .

What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level effectively models HOMO-LUMO gaps, revealing charge transfer between the indole ring (electron-rich) and nitrile group (electron-deficient) . For molecular dynamics, employ Gaussian or ORCA software to simulate excited-state behavior, incorporating solvent effects via the Polarizable Continuum Model (PCM). Pair computational results with experimental UV-Vis and fluorescence spectra to validate electronic transitions .

How do structural modifications at the nitrile group influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer:
The nitrile group’s electron-withdrawing nature enhances reactivity in Huisgen cycloadditions. Substituting the nitrile with bulkier groups (e.g., tert-butyl) reduces steric hindrance but may lower reaction rates. To assess reactivity, perform kinetic studies using in situ IR or NMR to track azide-nitrile coupling kinetics . For regioselective modifications, employ catalysts like Cu(I) to favor 1,4-disubstituted triazoles. Computational docking (AutoDock Vina) can predict steric and electronic effects of substituents on transition states .

What analytical strategies address discrepancies in spectroscopic data for this compound derivatives?

Methodological Answer:
Discrepancies in NMR (e.g., unexpected splitting) may arise from dynamic processes like tautomerism. Use variable-temperature NMR (VT-NMR) to identify exchange broadening. For mass spectrometry, high-resolution ESI-MS (±2 ppm accuracy) distinguishes isobaric impurities. If crystallographic R-factors exceed 5%, re-examine data for missed symmetry or twinning . Cross-validate purity via orthogonal methods: HPLC (retention time), DSC (melting point consistency), and elemental analysis (±0.3% tolerance) .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Nitrile-containing compounds require strict PPE (nitrile gloves, lab coat, goggles) and ventilation (fume hood) due to potential cyanide release under acidic/high-temperature conditions . Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Spills should be neutralized with 10% NaOH and disposed via hazardous waste protocols. Regularly monitor air quality with cyanide detection tubes (threshold: <1 ppm) .

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